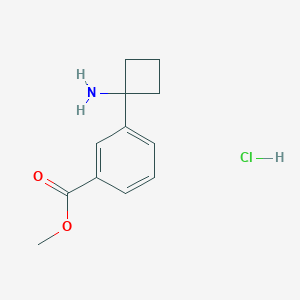

Methyl 3-(1-aminocyclobutyl)benzoate;hydrochloride

Description

Methyl 3-(1-aminocyclobutyl)benzoate; hydrochloride is a hydrochloride salt of a benzoic acid derivative featuring a cyclobutylamine substituent at the 3-position of the aromatic ring. This compound is of interest in medicinal chemistry due to its structural similarity to bioactive molecules targeting central nervous system disorders or cancer . The cyclobutyl group introduces ring strain, which may enhance binding affinity to biological targets compared to larger or smaller cyclic amines. The hydrochloride salt improves solubility in aqueous media, a critical factor for bioavailability .

Structure

3D Structure of Parent

Properties

IUPAC Name |

methyl 3-(1-aminocyclobutyl)benzoate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2.ClH/c1-15-11(14)9-4-2-5-10(8-9)12(13)6-3-7-12;/h2,4-5,8H,3,6-7,13H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLBWUIFVVJXQMJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=CC=C1)C2(CCC2)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(1-aminocyclobutyl)benzoate;hydrochloride typically involves the reaction of 3-(1-aminocyclobutyl)benzoic acid with methanol in the presence of a suitable catalyst to form the ester. The hydrochloride salt is then formed by reacting the ester with hydrochloric acid .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale esterification reactions followed by purification processes such as recrystallization or chromatography to obtain the pure hydrochloride salt. The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(1-aminocyclobutyl)benzoate;hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of substituted amines or esters.

Scientific Research Applications

Methyl 3-(1-aminocyclobutyl)benzoate;hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-(1-aminocyclobutyl)benzoate;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogs with Varying Cyclic Amine Substituents

The cyclobutylamine moiety distinguishes this compound from analogs with cyclopropane, cyclohexane, or acyclic substituents. Key comparisons include:

| Compound Name | Substituent | Molecular Formula | Key Features |

|---|---|---|---|

| Methyl 3-(1-aminocyclobutyl)benzoate; HCl | Cyclobutylamine | C₁₂H₁₆ClNO₂ | High ring strain; moderate lipophilicity; enhanced target binding potential |

| Methyl 3-(1-aminocyclopropyl)benzoate; HCl | Cyclopropylamine | C₁₁H₁₄ClNO₂ | Smaller ring size; higher ring strain; increased reactivity |

| Methyl 3-(1-aminoethyl)benzoate; HCl | Acyclic ethylamine | C₁₀H₁₄ClNO₂ | Flexible side chain; reduced steric hindrance; lower log P |

| Methyl 3-(1-aminocyclohexyl)benzoate; HCl | Cyclohexylamine | C₁₄H₂₀ClNO₂ | Larger ring; lower ring strain; higher lipophilicity (log P ~3.3 inferred) |

Key Observations :

- Lipophilicity : Cyclohexyl analogs (log P ~3.3, inferred from nitrosoureas in ) are more lipophilic than cyclobutyl derivatives, impacting blood-brain barrier penetration .

- Synthetic Accessibility : Cyclobutyl derivatives may require specialized conditions (e.g., PPA catalysis at 130–140°C) compared to acyclic analogs synthesized via milder esterification .

Stereochemical Variants and Hydroxylated Derivatives

Enantiomers and hydroxylated analogs demonstrate the role of stereochemistry and polarity:

| Compound Name | Substituent | Molecular Formula | Key Features |

|---|---|---|---|

| (S)-Methyl 3-(1-amino-2-hydroxyethyl)benzoate; HCl | 2-Hydroxyethylamine (S-config) | C₁₀H₁₄ClNO₃ | Increased polarity due to hydroxyl group; potential for hydrogen bonding |

| (R)-Methyl 3-(1-amino-2-hydroxyethyl)benzoate; HCl | 2-Hydroxyethylamine (R-config) | C₁₀H₁₄ClNO₃ | Stereospecific biological activity; possible differences in receptor binding |

Key Observations :

- Polarity: Hydroxylated derivatives (e.g., ) exhibit higher aqueous solubility but reduced membrane permeability compared to non-hydroxylated analogs.

- Stereochemistry : Enantiomers (e.g., R vs. S configurations) may show divergent pharmacological profiles, as seen in CNS-targeting drugs like cocaine derivatives ().

Functional Group Modifications

Substitution of the amine group with ureido or iminomethoxy groups alters electronic properties:

| Compound Name | Functional Group | Molecular Formula | Key Features |

|---|---|---|---|

| Methyl 3-[imino(methoxy)methyl]benzoate; HCl | Iminomethoxy | C₁₀H₁₂ClNO₃ | Electron-withdrawing group; reduced basicity; altered metabolic pathways |

| Methyl (S)-4-(2-(3-(3-chlorophenyl)ureido)-...) | Ureido | C₂₃H₂₀ClN₃O₄ | Increased molecular weight; enhanced hydrogen bonding capacity |

Key Observations :

Solubility and log P Comparisons

- ACNU (): A nitrosourea with log P = 0.92 and pH-dependent solubility (44.6 mg/mL at pH 3.3 vs. 0.7 mg/mL at pH 6.8). The cyclobutyl derivative likely shares similar pH-sensitive solubility due to its weak base nature (pKb ~5–6 inferred).

- Cocaine Hydrochloride (): High solubility (58 mg/mL) due to the hydrochloride salt, suggesting the cyclobutyl analog’s solubility may exceed 20 mg/mL in acidic buffers.

Biological Activity

Methyl 3-(1-aminocyclobutyl)benzoate;hydrochloride is a compound of significant interest in pharmaceutical and biochemical research due to its unique structural characteristics and potential biological activities. This article provides an overview of the compound's biological activity, including its mechanism of action, potential therapeutic applications, and comparisons with similar compounds.

Chemical Structure and Properties

This compound is characterized by its molecular formula and a molecular weight of approximately 241.72 g/mol. The compound consists of a benzoate moiety linked to a 1-aminocyclobutyl group, with the hydrochloride form enhancing its solubility and stability for various applications in research and development.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets in biological systems. Preliminary studies suggest that the compound may exhibit binding affinity to various receptors and enzymes, thereby modulating their activity and influencing downstream signaling pathways. The exact mechanisms remain under investigation, but initial findings indicate potential interactions with key biological targets involved in cellular processes.

Biological Activity

1. Binding Affinity and Interaction Studies:

Research has shown that this compound interacts with multiple biological targets, which is crucial for understanding its pharmacological profile. These interactions may lead to various biological effects, including modulation of enzyme activities and receptor signaling pathways.

2. Cytotoxicity and Therapeutic Potential:

The compound has been evaluated for its cytotoxic effects against various cell lines. Preliminary findings suggest that it possesses relatively low cytotoxicity, making it an attractive candidate for further drug development aimed at treating conditions such as cancer or neurodegenerative diseases .

3. Comparative Analysis with Similar Compounds:

A comparative analysis highlights the unique structural features of this compound compared to other structurally similar compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Methyl 3-(3-aminocyclobutyl)benzoate;hydrochloride | Similar benzoate structure | Different cyclobutane substitution |

| Methyl 3-(1-aminoindane)benzoate | Indane instead of cyclobutane | Potentially different biological activity |

| Methyl 4-(1-amino-cyclopentyl)benzoate | Cyclopentane instead of cyclobutane | Different ring structure may influence reactivity |

This table illustrates how the unique structural characteristics of this compound may contribute to its specific biological activities and applications.

Case Studies

Recent studies have focused on the pharmacological evaluation of this compound in various contexts:

- Study on Cancer Cell Lines: One study investigated the effects of this compound on glioma cell lines, demonstrating significant inhibition of cell proliferation and induction of apoptosis through multiple mechanisms, including the activation of necroptosis pathways .

- Neuroprotective Effects: Another case study explored its potential neuroprotective properties against oxidative stress-induced damage in neuronal cells, suggesting a role in modulating oxidative stress response pathways .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing Methyl 3-(1-aminocyclobutyl)benzoate hydrochloride, and what analytical techniques validate its purity?

- Methodology :

- Synthesis : Cyclobutane ring formation can be achieved via [2+2] cycloaddition or ring-closing metathesis. The aminocyclobutyl group is introduced using reductive amination (e.g., NaBHCN) or nucleophilic substitution with protected amines. Subsequent esterification with methyl benzoate derivatives under acidic conditions yields the hydrochloride salt .

- Characterization :

- HPLC : Purity assessment (≥98% by reverse-phase HPLC, C18 column, acetonitrile/water gradient) .

- NMR : Confirm structural integrity (e.g., H NMR: δ 1.8–2.1 ppm for cyclobutane protons; δ 3.8 ppm for methyl ester) .

- Safety : Follow protocols for handling corrosive HCl fumes and amine intermediates (use fume hoods, PPE) .

Q. How do steric effects of the cyclobutane ring influence the compound's reactivity in medicinal chemistry applications?

- Methodology :

- Conformational Analysis : Use X-ray crystallography (SHELXL refinement) to resolve spatial constraints. Cyclobutane’s puckered geometry may restrict rotational freedom, impacting binding affinity .

- Comparative Studies : Substitute cyclobutane with cyclohexane or cyclopropane analogs to assess steric/electronic contributions to bioactivity .

Advanced Research Questions

Q. What strategies optimize the enantioselective synthesis of the 1-aminocyclobutyl moiety?

- Methodology :

- Chiral Catalysts : Employ asymmetric hydrogenation (e.g., Ru-BINAP complexes) or enzymatic resolution for enantiopure intermediates .

- Chiral HPLC : Use amylose-based columns to separate enantiomers and assign configuration via circular dichroism (CD) .

Q. How can crystallographic challenges (e.g., twinning, disorder) be resolved for this compound?

- Methodology :

- Data Collection : Use synchrotron radiation for high-resolution datasets. SHELXD (dual-space algorithm) is robust for structure solution despite weak diffraction .

- Refinement : Apply SHELXL’s TWIN and DELU commands to model twinning and anisotropic displacement .

Methodological Considerations

- Contradiction Analysis : Conflicting solubility data (e.g., DMSO vs. methanol) may arise from hydrochloride salt hydration states. Characterize via thermogravimetric analysis (TGA) .

- Safety Protocols : Store at 2–8°C under inert gas to prevent amine oxidation. Neutralize waste with 5% NaHCO before disposal .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.